1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features both pyrazole and indole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and sulfonation, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole or indole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and indole derivatives, such as:
- 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
- N-(2-(1H-indol-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
What sets 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE apart is its combination of both pyrazole and indole moieties within a single molecule. This unique structure allows it to exhibit a broader range of biological activities and interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-3-25-11-10-18(24-25)15-27(30(28,29)19-14-23-26(4-2)16-19)12-9-17-13-22-21-8-6-5-7-20(17)21/h5-8,10-11,13-14,16,22H,3-4,9,12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVTCMDTDFANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CN(N=C4)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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